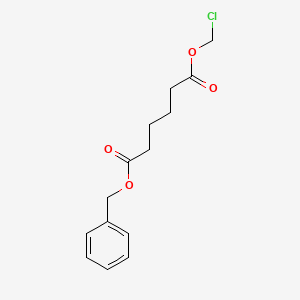
Hexanedioic acid, chloromethyl phenylmethyl ester
Cat. No. B8549623
M. Wt: 284.73 g/mol
InChI Key: TZGBCSIGRNIPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04462934
Procedure details


To 350 ml of bromochloromethane cooled to 0° C. is added 67 g (0.14 mole) tetrabutylammonium salt of benzyl adipate half ester and the mixture is stirred overnight at 0° C. then allowed to warm to room temperature. The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether is added to the residue and the mixture is stirred to form crystals of tetrabutylammonium bromide. The crystals are removed by filtration, washed with ether, stirred with ethyl acetate (300 ml) for one hour and refiltered and washed with ethyl acetate. The combined filtrates are evaporated in vacuo, the residue purified by chromatography on silica gel (1 kg), eluting with 2:1 hexane/ethyl acetate, to yield 19.1 g (48%) of the title compound. 1H--NMR (CDCl3) ppm (delta): 1.58-1.9 (m, 4H), 2.2-2.62 (m, 4H), 5.13 (s, 2H), 5.68 (s, 2H), 7.38 (s, 5H).
[Compound]
Name
tetrabutylammonium salt
Quantity
67 g
Type
reactant
Reaction Step One

Name
benzyl adipate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O-:8])=[O:7].Br[CH2:19][Cl:20]>>[C:1]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:19][Cl:20])=[O:7]
|
Inputs


Step One
[Compound]
|
Name
|
tetrabutylammonium salt
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
benzyl adipate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred overnight at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess bromochloromethane is evaporated in vacuo, 400 ml ethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form crystals of tetrabutylammonium bromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with ethyl acetate (300 ml) for one hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates are evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography on silica gel (1 kg)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 2:1 hexane/ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCC(=O)OCCl)(=O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.1 g | |
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
